2-(7-chloro-1H-indol-5-yl)ethan-1-amine
Description
2-(7-Chloro-1H-indol-5-yl)ethan-1-amine is a substituted indole derivative characterized by a chlorine atom at the 7-position of the indole ring and an ethanamine side chain at the 5-position. This compound belongs to a class of bioactive molecules where the indole scaffold is frequently modified to explore pharmacological properties, including interactions with neurotransmitter receptors or enzyme inhibition.
Properties
CAS No. |
887582-03-8 |
|---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.7 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(7-chloro-1H-indol-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
Scientific Research Applications
2-(7-chloro-1H-indol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-chloro-1H-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Saturation
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
- Structure : Features a saturated dihydroindole ring with a methylamine group at position 3.
- The methylamine group (vs. ethanamine) shortens the side chain, impacting molecular flexibility and receptor binding.
2-(1H-Indol-3-yl)ethan-1-amine Derivatives
- Structure : Substitutions at the indole 3-position (e.g., methoxy, acrylate groups).
- Key Differences: Position 3 substitutions may enhance interactions with serotonin receptors compared to position 5 analogs. For example, 5-methoxytryptamine (5-MeO-T) is a known serotonin receptor agonist, whereas 7-chloro substitution at position 5 could redirect selectivity toward other targets .
Halogen Substitution Patterns
2-(5-Chloro-7-Fluoro-1H-indol-3-yl)ethan-1-amine
- Structure : Dual halogenation (Cl at position 5, F at position 7) on the indole ring.
- Key Differences : The addition of fluorine, a highly electronegative atom, may improve blood-brain barrier penetration compared to the single chloro-substituted target compound. Dual halogens could also increase steric hindrance, affecting binding pocket accessibility .
2-(5-Fluoro-1-Methyl-1H-indol-3-yl)ethan-1-amine
- Structure : Fluorine at position 5 and a methyl group at position 1.
- Fluorine’s electron-withdrawing effect may stabilize the indole ring, contrasting with the target compound’s chloro-substituent at position 7 .
Side Chain Modifications
5-Methoxytryptamine (5-MeO-T)
- Structure : Methoxy group at position 5 and ethanamine at position 3.
- Key Differences: The methoxy group’s electron-donating nature enhances serotonin receptor affinity, whereas the target compound’s chloro group may favor interactions with monoamine oxidase (MAO) or dopamine receptors. This highlights how electronic effects dictate target selectivity .
2-(2-Methyl-5-Nitroimidazol-1-yl)ethan-1-amine
- Structure : Imidazole core with nitro and methyl substituents.
- Key Differences: Replacing indole with imidazole alters aromaticity and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
